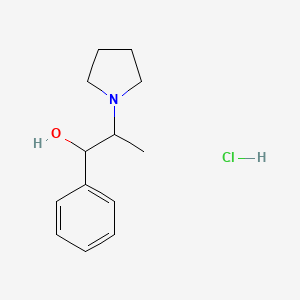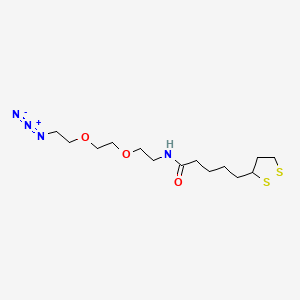
Tert-butyl 4,5-diaminopentanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Boc-amino-butyl-3-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-amino-butyl-3-amine hydrochloride typically involves the protection of the amino group with a Boc group. The process begins with the reaction of (S)-1-amino-butyl-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of (S)-1-Boc-amino-butyl-3-amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: (S)-1-Boc-amino-butyl-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Reduction Reactions: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oximes or nitriles.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Primary amines after Boc deprotection.
Reduction: Primary amines.
Oxidation: Oximes or nitriles.
科学的研究の応用
(S)-1-Boc-amino-butyl-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-Boc-amino-butyl-3-amine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group provides stability during reactions, allowing for selective functionalization. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
類似化合物との比較
- (S)-1-Boc-amino-butyl-2-amine hydrochloride
- (S)-1-Boc-amino-butyl-4-amine hydrochloride
- (S)-1-Boc-amino-pentyl-3-amine hydrochloride
Comparison: (S)-1-Boc-amino-butyl-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the Boc group and the length of the carbon chain influence its chemical behavior and applications.
特性
分子式 |
C9H21ClN2O2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
tert-butyl 4,5-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)5-4-7(11)6-10;/h7H,4-6,10-11H2,1-3H3;1H |
InChIキー |
YPMWFFKVLWIRSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCC(CN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)


![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)







